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An In-depth Examination of the Orphan Receptor's Function, Signaling, and Therapeutic

Potential

Introduction
GPR139 is a Class A orphan G protein-coupled receptor (GPCR) that is highly conserved

across vertebrate species, suggesting a fundamental role in neurophysiology.[1][2] Its

expression is almost exclusively confined to the central nervous system (CNS), with particularly

high concentrations in the habenula, striatum, and hypothalamus.[1][2][3] Initially identified in

2002, GPR139 has garnered significant interest as a potential therapeutic target for a range of

neuropsychiatric and behavioral disorders, including schizophrenia, substance abuse, and

mood disorders.[1][2] This technical guide provides a comprehensive overview of the current

understanding of GPR139 function in the CNS, focusing on its signaling pathways,

pharmacology, and the experimental methodologies used to elucidate its role.

Localization in the Central Nervous System
The distinct expression pattern of GPR139 within the CNS provides crucial clues to its function.

In multiple vertebrate models, including humans, rats, and mice, GPR139 mRNA is most

prominently expressed in the medial habenula and the striatum (caudate putamen).[1][3][4]

Other areas with notable expression include the hypothalamus, lateral septum, zona incerta,

and pituitary gland.[3][5] This localization places GPR139 in key circuits involved in the

regulation of movement, motivation, reward, and responses to stress and negative stimuli.[2][6]

Studies have also shown co-expression of GPR139 with the Dopamine D2 Receptor (DRD2) in
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several brain regions, including the ventral tegmental area (VTA), substantia nigra, and caudate

putamen, suggesting a functional interaction between these two receptors.[4]

Signaling Pathways
GPR139 primarily signals through the Gq/11 family of G proteins.[3][5][7] Upon activation,

GPR139 stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate

(IP₃) and diacylglycerol (DAG). This cascade results in the mobilization of intracellular calcium

(Ca²⁺) from the endoplasmic reticulum and the activation of Protein Kinase C (PKC).[8] While

Gq/11 is the primary pathway, some studies suggest that GPR139 may also couple to Gi/o and

Gs proteins under certain conditions, indicating a potential for signaling promiscuity.[1][2][7]

The activation of the Gq/11 pathway by GPR139 has been shown to functionally oppose the

signaling of Gi/o-coupled receptors, such as the µ-opioid receptor (MOR) and the dopamine D2

receptor (D2R).[1][9][10] For instance, GPR139 activation can counteract MOR-mediated

inhibition of adenylyl cyclase (AC) and G protein-coupled inwardly rectifying potassium (GIRK)

channels.[9][11] This functional antagonism is a key aspect of GPR139's role in modulating

neuronal activity and behavior.
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Caption: GPR139 primarily signals via the Gq/11 pathway.
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While GPR139 is still classified as an orphan receptor, several endogenous and synthetic

ligands have been identified.

Endogenous Ligands: The essential amino acids L-tryptophan (L-Trp) and L-phenylalanine (L-

Phe) are considered putative endogenous agonists for GPR139.[2][5][12] They activate the

receptor with EC₅₀ values in the 30-300 µM range, which is consistent with their physiological

concentrations in the brain.[2][5][12] This suggests that GPR139 may function as a sensor for

the metabolic state of the brain.[5][12] Additionally, some neuropeptides, including

adrenocorticotropic hormone (ACTH) and α-melanocyte-stimulating hormone (α-MSH), have

been shown to activate GPR139, albeit at higher concentrations.[3][5]

Synthetic Ligands: A number of potent and selective synthetic agonists and antagonists have

been developed, which are crucial tools for studying GPR139's function.[1][13] Compounds like

JNJ-63533054 have been instrumental in both in vitro and in vivo studies.[1][14]

Quantitative Data for GPR139 Ligands
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Ligand Type Species Assay
EC₅₀ / IC₅₀ /
Kᵢ / Kₔ

Reference(s
)

Endogenous

Agonists

L-Tryptophan Agonist Human
Calcium

Mobilization
30-300 µM [2][4][5]

L-

Phenylalanin

e

Agonist Human
Calcium

Mobilization
30-300 µM [2][4][5]

Synthetic

Agonists

JNJ-

63533054
Agonist Human

Calcium

Mobilization
16 nM [1][3][9][15]

JNJ-

63533054
Agonist Human

GTPγS

Binding
17 nM [1]

JNJ-

63533054
Agonist Rat

Calcium

Mobilization
63 nM [1][15]

JNJ-

63533054
Agonist Mouse

Calcium

Mobilization
28 nM [1][15]

Compound

1a
Agonist Human

Calcium

Mobilization
~39 nM [8]

Synthetic

Antagonists

JNJ-3792165 Antagonist Human
Calcium

Mobilization
130 nM [2]

NCRW0005-

F05
Antagonist Human

Calcium

Mobilization
210 nM [2]

Radioligand

Binding
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[³H]JNJ-

63533054

Agonist

Radioligand
Human

Saturation

Binding
Kₔ = 10 nM [1]

[³H]JNJ-

63533054

Agonist

Radioligand
Rat

Saturation

Binding
Kₔ = 32 nM [1]

[³H]JNJ-

63533054

Agonist

Radioligand
Mouse

Saturation

Binding
Kₔ = 23 nM [1]

Physiological Functions and Therapeutic Potential
The unique localization and signaling properties of GPR139 implicate it in several key CNS

functions and disease states.

Modulation of Opioid and Dopamine Systems: GPR139 acts as a negative regulator of the µ-

opioid and dopamine D2 receptor systems.[1][6] GPR139 knockout mice exhibit increased

sensitivity to morphine, including enhanced reward and analgesia, and fewer withdrawal

symptoms.[14] The administration of a GPR139 agonist can reduce morphine analgesia and

self-administration.[14] This anti-opioid function presents a novel strategy for developing

safer opioid pain therapies.[14] Similarly, GPR139 can inhibit D2R signaling, and D2R

antagonists like haloperidol can reverse some behavioral deficits in GPR139 knockout mice.

[6]

Neuropsychiatric Disorders: Dysregulation of GPR139 is strongly linked to schizophrenia-like

symptoms.[6][15][16] Mice lacking GPR139 display a range of behavioral abnormalities,

including hyperactivity, stereotypy, anxiety, social deficits, and a complete loss of prepulse

inhibition (a key endophenotype of schizophrenia).[6][15][16][17] These findings highlight

GPR139 agonists as potential novel antipsychotics.[18]

Motor Control and Motivation: Given its high expression in the striatum and its interaction

with the dopaminergic system, GPR139 is implicated in the control of movement and

motivated behaviors.[2][5][6] GPR139 knockout mice show impairments in motor control and

balance in some tests.[5]

Sleep and Metabolism: Expression in the hypothalamus suggests a role in regulating sleep

and energy homeostasis.[1][5] Pharmacological activation of GPR139 in rats has been

shown to increase non-REM sleep, while knockout mice exhibit reduced REM sleep.[19]
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Key Experimental Protocols
Understanding the function of GPR139 relies on a variety of specialized in vitro and in vivo

experimental techniques.

In Vitro: Calcium Mobilization Assay
This is the primary functional assay used to measure GPR139 activation via the Gq/11

pathway.

Principle: Cells (commonly HEK293 or CHO) are engineered to express GPR139. These cells

are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Upon agonist binding to

GPR139, the Gq/11 pathway is activated, leading to a release of intracellular calcium. This

causes a significant increase in the fluorescence of the dye, which can be measured in real-

time using a fluorescence plate reader (like a FLIPR).[20]

Detailed Methodology:

Cell Culture and Transfection: HEK293 or CHO cells are cultured in appropriate media. Cells

are transiently or stably transfected with a plasmid encoding the human GPR139 receptor.

For receptors that do not naturally couple strongly to Gq, co-transfection with a promiscuous

G protein like Gα₁₆ can be used to force a calcium signal.[21]

Cell Plating: Transfected cells are plated into 96- or 384-well black-walled, clear-bottom

microplates and allowed to adhere overnight.

Dye Loading: The cell culture medium is removed, and cells are incubated with a loading

buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) and probenecid (to prevent dye

leakage) for approximately 45-60 minutes at 37°C.[21][22]

Compound Addition and Measurement: The plate is placed in a fluorescence plate reader.

Baseline fluorescence is measured before the automated addition of test compounds

(agonists or antagonists).

Data Acquisition: Fluorescence intensity is monitored continuously for several minutes

following compound addition. An increase in fluorescence indicates receptor activation.
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Data Analysis: The change in fluorescence (peak response minus baseline) is calculated.

For agonists, data is plotted as a concentration-response curve to determine EC₅₀ values.

For antagonists, cells are pre-incubated with the antagonist before adding a known agonist,

and the inhibition is used to calculate IC₅₀ values.[21]
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Calcium Mobilization Assay Workflow
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Caption: Workflow for a typical GPR139 calcium mobilization assay.
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In Vitro: [³⁵S]GTPγS Binding Assay
This functional assay directly measures G protein activation following receptor stimulation.

Principle: In the inactive state, a G protein is bound to GDP. Agonist binding to a GPCR

promotes the exchange of GDP for GTP on the Gα subunit, leading to its activation. This assay

uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which binds to activated Gα subunits. The

amount of incorporated radioactivity is proportional to the level of G protein activation and can

be quantified.

Detailed Methodology:

Membrane Preparation: Cells expressing GPR139 are harvested and homogenized. Cell

membranes are isolated by centrifugation.

Assay Buffer: The assay is performed in a buffer containing MgCl₂, NaCl, and a specific

concentration of GDP, which are critical for regulating G protein activity.[23]

Incubation: Membranes are incubated with the test compound (agonist) and a low

concentration of [³⁵S]GTPγS at room temperature for 30-60 minutes.[24]

Termination and Separation: The reaction is terminated by rapid filtration through a filter

plate, which traps the membranes while allowing unbound [³⁵S]GTPγS to be washed away.

[25]

Detection: Scintillation fluid is added to the dried filter plate, and the amount of bound

[³⁵S]GTPγS is measured using a scintillation counter.

Data Analysis: The specific binding is determined by subtracting non-specific binding

(measured in the presence of a high concentration of unlabeled GTPγS). Data are used to

generate concentration-response curves and calculate EC₅₀ and Eₘₐₓ values.[25]

In Situ Hybridization (ISH)
This technique is used to visualize the specific location of GPR139 mRNA expression within

brain tissue.
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Principle: A labeled nucleic acid probe (RNA or DNA), which is complementary to the GPR139

mRNA sequence, is synthesized.[26] This probe is then hybridized to thin sections of brain

tissue. The probe will bind specifically to the GPR139 mRNA. The label on the probe (e.g.,

digoxigenin (DIG) or a fluorescent tag) is then detected using an antibody conjugated to an

enzyme (for colorimetric detection) or by fluorescence microscopy.[26][27]

Detailed Methodology:

Probe Synthesis: A DIG-labeled antisense RNA probe complementary to GPR139 mRNA is

synthesized via in vitro transcription from a linearized plasmid template. A sense probe is

also created as a negative control.[27]

Tissue Preparation: An animal is perfused, and the brain is dissected and fixed in 4%

paraformaldehyde. The tissue is then cryoprotected in sucrose solution before being frozen

and sectioned on a cryostat.[27]

Pre-hybridization: Tissue sections on slides are permeabilized (e.g., with acetic acid or

proteinase K) to allow probe entry and then incubated in a hybridization solution to block

non-specific binding.[11]

Hybridization: The labeled probe is diluted in the hybridization buffer and applied to the

tissue sections. The slides are incubated overnight at a high temperature (e.g., 65°C) to

allow the probe to bind to the target mRNA.[27]

Washing: Slides are subjected to a series of high-stringency washes at elevated

temperatures to remove any non-specifically bound probe.[11]

Immunodetection: The slides are incubated with an anti-DIG antibody conjugated to an

enzyme like alkaline phosphatase (AP).

Signal Development: A chromogenic substrate (e.g., NBT/BCIP) is added, which is converted

by AP into a colored precipitate, revealing the location of the GPR139 mRNA.

Imaging: The slides are imaged using a microscope to visualize the anatomical distribution of

the GPR139 transcript.

In Vivo: Prepulse Inhibition (PPI) of Acoustic Startle
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This behavioral test is a key measure of sensorimotor gating, a process that is deficient in

schizophrenic patients. It is used to assess the schizophrenia-like phenotype in GPR139

knockout mice.

Principle: A strong acoustic stimulus (the "pulse," e.g., 120 dB) will elicit a startle reflex in a

mouse. If a weaker, non-startling stimulus (the "prepulse," e.g., 74-90 dB) is presented shortly

before the pulse, the startle reflex is normally inhibited.[14] This inhibition is known as PPI.

Deficits in PPI reflect an inability to filter out sensory information.[10][14]

Detailed Methodology:

Apparatus: The test is conducted in a startle chamber that isolates the animal from external

noise and light. The chamber is equipped with a speaker to deliver acoustic stimuli and a

sensor platform to measure the animal's startle response.[10]

Acclimation: The mouse is placed in the chamber and allowed to acclimate for a 5-minute

period with constant background white noise (e.g., 70 dB).[28]

Test Session: The session consists of a series of different trial types presented in a

pseudorandom order:[10]

Pulse-alone trials: The 120 dB startle stimulus is presented alone.

Prepulse-alone trials: The prepulse stimuli (e.g., 74, 78, 82 dB) are presented alone to

ensure they do not elicit a startle response themselves.

Prepulse-plus-pulse trials: A prepulse stimulus is followed by the 120 dB pulse.

No-stimulus trials: Only the background noise is present.

Data Recording: The startle response (Vₘₐₓ, maximum response) is recorded for each trial.

[10]

Data Analysis: The percentage of prepulse inhibition is calculated for each prepulse intensity

using the following formula:[16] %PPI = 100 - [ (Startle Response on Prepulse+Pulse Trial) /

(Startle Response on Pulse-Alone Trial) ] * 100
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Conclusion and Future Directions
GPR139 has emerged as a critical regulator of key neuromodulatory systems in the CNS,

including the opioid and dopaminergic pathways. Its exclusive expression in the brain and its

involvement in the pathophysiology of schizophrenia and substance use disorders make it a

highly attractive target for novel drug development. While significant progress has been made

in identifying ligands and elucidating its primary signaling pathway, further research is needed.

Key future directions include the definitive identification of its endogenous signaling molecule

under various physiological conditions, a deeper understanding of its potential for biased

agonism and interaction with other G protein pathways, and the progression of selective

GPR139 modulators into clinical trials for neuropsychiatric disorders. The continued application

of the detailed experimental protocols outlined in this guide will be essential for unlocking the

full therapeutic potential of this ancient and important receptor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. medchemexpress.com [medchemexpress.com]

2. GPR139, an Ancient Receptor and an Emerging Target for Neuropsychiatric and
Behavioral Disorders - PMC [pmc.ncbi.nlm.nih.gov]

3. caymanchem.com [caymanchem.com]

4. researchgate.net [researchgate.net]

5. GPR139, an Orphan Receptor Highly Enriched in the Habenula and Septum, Is Activated
by the Essential Amino Acids L-Tryptophan and L-Phenylalanine - PubMed
[pubmed.ncbi.nlm.nih.gov]

6. Frontiers | GPR139 and Dopamine D2 Receptor Co-express in the Same Cells of the
Brain and May Functionally Interact [frontiersin.org]

7. The orphan receptor GPR139 signals via Gq/11 to oppose opioid effects - PMC
[pmc.ncbi.nlm.nih.gov]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 14 Tech Support

https://www.benchchem.com/product/b15608150?utm_src=pdf-custom-synthesis
https://www.medchemexpress.com/JNJ-63533054.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC12208981/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12208981/
https://www.caymanchem.com/product/23450/jnj-63533054
https://www.researchgate.net/publication/281637239_GPR139_an_Orphan_Receptor_Highly_Enriched_in_the_Habenula_and_Septum_Is_Activated_by_the_Essential_Amino_Acids_L-Tryptophan_and_L-Phenylalanine
https://pubmed.ncbi.nlm.nih.gov/26349500/
https://pubmed.ncbi.nlm.nih.gov/26349500/
https://pubmed.ncbi.nlm.nih.gov/26349500/
https://www.frontiersin.org/journals/neuroscience/articles/10.3389/fnins.2019.00281/full
https://www.frontiersin.org/journals/neuroscience/articles/10.3389/fnins.2019.00281/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC7397111/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7397111/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15608150?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


8. High-throughput screening of antagonists for the orphan G-protein coupled receptor
GPR139 - PMC [pmc.ncbi.nlm.nih.gov]

9. axonmedchem.com [axonmedchem.com]

10. Neurological Disorders: Prepulse Inhibition | Taconic Biosciences [taconic.com]

11. docs.abcam.com [docs.abcam.com]

12. researchgate.net [researchgate.net]

13. Video: Habituation and Prepulse Inhibition of Acoustic Startle in Rodents [jove.com]

14. Pre-pulse Inhibition [augusta.edu]

15. JNJ-63533054 | GPR139 agonist | Probechem Biochemicals [probechem.com]

16. protocols.io [protocols.io]

17. researchgate.net [researchgate.net]

18. Identification of a novel scaffold for a small molecule GPR139 receptor agonist - PMC
[pmc.ncbi.nlm.nih.gov]

19. Identification of surrogate agonists and antagonists for orphan G-protein-coupled
receptor GPR139 - PubMed [pubmed.ncbi.nlm.nih.gov]

20. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]

21. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium
Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]

22. Mutagenesis of GPR139 reveals ways to create gain or loss of function receptors - PMC
[pmc.ncbi.nlm.nih.gov]

23. resources.revvity.com [resources.revvity.com]

24. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

25. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

26. In Situ Hybridization Protocols and Methods | Springer Nature Experiments
[experiments.springernature.com]

27. ucl.ac.uk [ucl.ac.uk]

28. Assessing Prepulse Inhibition of Startle in Mice - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [GPR139 in the Central Nervous System: A Technical
Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15608150#gpr139-function-in-the-central-nervous-
system]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 13 / 14 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC4648122/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4648122/
https://www.axonmedchem.com/2569-jnj-63533054
https://www.taconic.com/products/phenotypic-data-packages/comprehensive/prepulse-inhibition
https://docs.abcam.com/pdf/protocols/in_situ_hybridization.pdf
https://www.researchgate.net/publication/368235494_Pharmacological_characterization_of_novel_small_molecule_agonists_and_antagonists_for_the_orphan_receptor_GPR139
https://www.jove.com/v/3446/habituation-and-prepulse-inhibition-of-acoustic-startle-in-rodents
https://www.augusta.edu/research/core/sabc/test-pre-pulse-inhibition.php
http://probechem.com/products_JNJ-63533054.html
https://www.protocols.io/view/assessment-of-prepulse-inhibition-ppi-of-the-acous-cr4cv8sw.pdf
https://www.researchgate.net/figure/Chemical-structures-and-EC50-values-of-GPR139-agonist-compounds-AC4-and-AC170-this_fig3_331568572
https://pmc.ncbi.nlm.nih.gov/articles/PMC6405842/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6405842/
https://pubmed.ncbi.nlm.nih.gov/19525486/
https://pubmed.ncbi.nlm.nih.gov/19525486/
https://dda.creative-bioarray.com/ca2-mobilization-assay.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC4457351/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4457351/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6367278/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6367278/
https://resources.revvity.com/pdfs/gde-htrf-gtp-binding-assay-gi-ago.pdf
https://www.ncbi.nlm.nih.gov/books/NBK92011/
https://dda.creative-bioarray.com/gtp-s-binding-assay.html
https://experiments.springernature.com/techniques/in-situ-hybridization
https://experiments.springernature.com/techniques/in-situ-hybridization
https://www.ucl.ac.uk/~ucbzwdr/In%20Situ%20Protocol.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC8275280/
https://www.benchchem.com/product/b15608150#gpr139-function-in-the-central-nervous-system
https://www.benchchem.com/product/b15608150#gpr139-function-in-the-central-nervous-system
https://www.benchchem.com/product/b15608150#gpr139-function-in-the-central-nervous-system
https://www.benchchem.com/product/b15608150#gpr139-function-in-the-central-nervous-system
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15608150?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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